REACTION_SMILES
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[C:13]([O-:14])(=[O:15])[O-:16].[CH:19]([Cl:20])([Cl:21])[Cl:22].[CH:1](=[CH2:2])[c:3]1[c:4]([S:9](=[O:10])(=[O:11])[NH2:12])[cH:5][cH:6][cH:7][cH:8]1.[K+:17].[K+:18]>>[CH:1]1([c:3]2[c:4]([S:9](=[O:10])(=[O:11])[NH2:12])[cH:5][cH:6][cH:7][cH:8]2)[CH2:2][O:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=Cc1ccccc1S(N)(=O)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Type
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product
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Smiles
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NS(=O)(=O)c1ccccc1C1CO1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |